Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine in Drug Discovery
Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine in Drug Discovery
Executive Summary & Core Rationale
The compound 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1707566-56-0) is a highly specialized, nitrogen-rich heterocyclic building block[1]. In modern medicinal chemistry, fused 1,2,3-triazoles—particularly those condensed at the 1,5-positions of pyrazines—have emerged as privileged scaffolds. They are strategically deployed to modulate the physicochemical properties of drug candidates, such as lowering the basicity of amidine functionalities to improve membrane permeability and oral bioavailability[2].
This specific scaffold has proven critical in the design of next-generation therapeutics, including β-secretase 1 (BACE-1) inhibitors for Alzheimer's disease therapy[2] and highly selective c-Met protein kinase inhibitors[3]. This technical whitepaper details the physicochemical properties, exact mass characterization, and self-validating experimental workflows required to utilize this building block effectively in pharmaceutical synthesis.
Physicochemical Properties & Exact Mass Analysis
Accurate characterization of precursor molecules is the foundation of high-fidelity drug synthesis. The exact mass (monoisotopic mass) is particularly critical for tracking the compound and its downstream derivatives via High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
| Parameter | Value | Method / Source |
| Chemical Name | 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine | IUPAC Nomenclature |
| CAS Registry Number | 1707566-56-0 | Chemical Abstracts Service[1] |
| Molecular Formula | C₆H₅ClN₄ | Elemental Composition[1] |
| Molecular Weight | 168.58 g/mol | Standard Atomic Weights[1] |
| Monoisotopic Exact Mass | 168.02027 Da | Calculated (¹²C, ¹H, ³⁵Cl, ¹⁴N) |
| Protonated Adduct [M+H]⁺ | 169.02755 m/z | Theoretical ESI(+) Mass |
| SMILES String | ClC1=NC(=CN2N=NC=C12)C | Topological Representation[1] |
Causality in Mass Accuracy: The monoisotopic mass of 168.02027 Da is derived from the most abundant isotopes of its constituent elements (C: 12.00000, H: 1.00783, Cl: 34.96885, N: 14.00307). In positive electrospray ionization (ESI+), the addition of a proton (1.00728 Da) shifts the target mass to 169.02755 m/z . Identifying this exact mass with a mass error of <3 ppm allows chemists to definitively distinguish the target from isobaric impurities during complex multi-step syntheses.
Structural Logic & Pharmacokinetic Implications
The utility of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is dictated by its unique structural topology. Each functional group serves a distinct mechanistic purpose in both synthetic chemistry and pharmacology.
Figure 1: Structure-Activity Relationship (SAR) and functional logic of the triazolopyrazine scaffold.
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The 4-Chloro Substituent: Acts as a highly reactive electrophilic center. The electron-deficient nature of the pyrazine ring, exacerbated by the fused triazole, makes this position ideal for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling without requiring harsh conditions.
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The[1,2,3]Triazole Fusion: Acts as a bioisostere for basic amines. By withdrawing electron density, it lowers the overall pKa of the molecule, which prevents the compound from becoming trapped in acidic lysosomal compartments, thereby enhancing cellular permeability[2].
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The 6-Methyl Group: Provides steric shielding against cytochrome P450-mediated N-oxidation at the adjacent pyrazine nitrogen, significantly improving the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API).
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in chemical causality.
Protocol A: Exact Mass Verification via LC-QTOF-MS
This workflow ensures the purity and structural identity of the starting material before committing it to expensive downstream API synthesis.
Figure 2: Self-validating LC-HRMS workflow for exact mass determination.
Step-by-Step Methodology:
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Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Causality: Ensures mass accuracy is locked to < 2 ppm across the 100–1000 m/z range, validating the instrument's state prior to sample injection.
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Sample Preparation: Dissolve the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for ESI(+) mode without suppressing the signal.
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA). Causality: The C18 stationary phase optimally retains the moderately polar pyrazine core, separating it from highly polar synthetic salts or degradation products.
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Mass Acquisition & Validation: Acquire data in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 169.0275 . A mass error of ≤ 3 ppm and the presence of the characteristic ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio at m/z 169.0275 and 171.0246) mathematically validates the C₆H₅ClN₄ formula.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Objective: Displace the 4-chloro group with a secondary amine nucleophile to generate a functionalized API intermediate.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent that powerfully stabilizes the negatively charged Meisenheimer complex transition state, accelerating the SNAr rate.
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Nucleophile Addition: Add the desired secondary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is highly sterically hindered; it acts strictly as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
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Reaction Execution: Stir the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere. Monitor progression via LC-MS by tracking the disappearance of the m/z 169.0275 [M+H]⁺ peak.
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Quenching and Purification: Cool to room temperature and partition the mixture between ethyl acetate and 5% aqueous LiCl. Causality: Aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous layer, efficiently washing it away and ensuring high crude purity for downstream silica gel chromatography.
References
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ChemScene. "4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Product Information (CAS 1707566-56-0)". Available at: ]">https://www.chemscene.com[1]
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National Institutes of Health (PMC). "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines". Available at: [Link]3]
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American Chemical Society (Organic Letters). "Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines". Available at: ]">https://pubs.acs.org[2]
